molecular formula C28H60Sn B1617179 Tetraheptylstannane CAS No. 57055-26-2

Tetraheptylstannane

Cat. No.: B1617179
CAS No.: 57055-26-2
M. Wt: 515.5 g/mol
InChI Key: QEXOFIJDGNHICU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraheptylstannane can be synthesized through the reaction of heptylmagnesium bromide with tin tetrachloride. The reaction typically proceeds as follows:

4C7H15MgBr+SnCl4C28H60Sn+4MgBrCl4 \text{C7H15MgBr} + \text{SnCl4} \rightarrow \text{C28H60Sn} + 4 \text{MgBrCl} 4C7H15MgBr+SnCl4→C28H60Sn+4MgBrCl

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually refluxed to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to optimize yield and purity. The process may include additional purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Tetraheptylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

    Substitution: It can participate in substitution reactions where one or more heptyl groups are replaced by other functional groups.

    Coupling Reactions: this compound is known to undergo Stille coupling reactions, which involve the formation of carbon-carbon bonds through the reaction with organic electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

    Coupling Reactions: Palladium catalysts are commonly used in Stille coupling reactions to enhance the reaction efficiency.

Major Products:

    Oxidation: Organotin oxides or hydroxides.

    Substitution: Various substituted organotin compounds.

    Coupling Reactions: Arylalkynes and other coupled products.

Scientific Research Applications

Tetraheptylstannane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.

    Biology: Organotin compounds, including this compound, are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, including their role as anticancer agents.

    Industry: this compound is used in the production of various materials, including polymers and coatings, due to its ability to modify the properties of these materials.

Mechanism of Action

The mechanism of action of tetraheptylstannane involves its interaction with various molecular targets. In Stille coupling reactions, the compound acts as a source of heptyl groups, which are transferred to the organic electrophile in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Tetraheptylstannane can be compared with other tetraalkylstannanes, such as:

  • Tetramethyltin (C4H12Sn)
  • Tetraethyltin (C8H20Sn)
  • Tetrabutyltin (C16H36Sn)

Uniqueness: this compound is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. These properties include higher boiling points and different solubility characteristics, making it suitable for specific applications where other tetraalkylstannanes may not be as effective.

Properties

IUPAC Name

tetraheptylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H15.Sn/c4*1-3-5-7-6-4-2;/h4*1,3-7H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXOFIJDGNHICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC[Sn](CCCCCCC)(CCCCCCC)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205673
Record name Stannane, tetraheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57055-26-2
Record name Stannane, tetraheptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057055262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC202658
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Stannane, tetraheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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